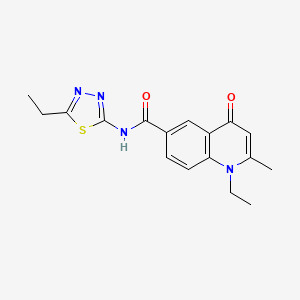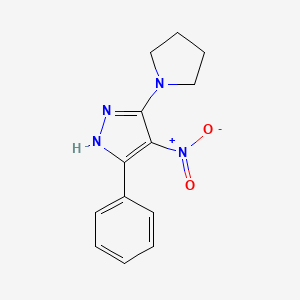
1-ethyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxamide
Übersicht
Beschreibung
1-Ethyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxamide is a complex organic compound that belongs to the class of quinolones. Quinolones are known for their broad-spectrum antibacterial properties. This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing sulfur and nitrogen atoms, and a quinolone core structure.
Vorbereitungsmethoden
The synthesis of 1-ethyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxamide involves multiple steps. The general synthetic route includes the following steps:
Formation of the Quinolone Core: The quinolone core can be synthesized through the cyclization of an appropriate aniline derivative with a β-keto ester.
Introduction of the Thiadiazole Ring: The thiadiazole ring is introduced by reacting the quinolone intermediate with a suitable thiadiazole precursor under specific conditions.
Final Coupling Reaction: The final step involves coupling the intermediate with an ethylating agent to introduce the ethyl groups at the desired positions.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Analyse Chemischer Reaktionen
1-Ethyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the quinolone core, converting it to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carboxamide group, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Ethyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its potential antibacterial and antifungal properties, making it a candidate for drug development.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent, particularly against resistant bacterial strains.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 1-ethyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxamide involves its interaction with bacterial enzymes. The compound targets DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication and transcription. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death.
Vergleich Mit ähnlichen Verbindungen
1-Ethyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxamide can be compared with other quinolone derivatives, such as ciprofloxacin and levofloxacin. While all these compounds share a quinolone core, the presence of the thiadiazole ring in this compound imparts unique properties, such as enhanced antibacterial activity and different pharmacokinetic profiles.
Similar Compounds
- Ciprofloxacin
- Levofloxacin
- Norfloxacin
- Ofloxacin
These compounds are widely used in clinical settings for their antibacterial properties, but the unique structure of this compound may offer advantages in terms of efficacy and resistance profiles.
Eigenschaften
IUPAC Name |
1-ethyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methyl-4-oxoquinoline-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S/c1-4-15-19-20-17(24-15)18-16(23)11-6-7-13-12(9-11)14(22)8-10(3)21(13)5-2/h6-9H,4-5H2,1-3H3,(H,18,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMKMEGLBEHXYIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C2=CC3=C(C=C2)N(C(=CC3=O)C)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4Z)-4-[({2-[4-(4-BROMOBENZOYL)PIPERAZIN-1-YL]ETHYL}AMINO)METHYLIDENE]-3-METHYL-1-(4-NITROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE](/img/structure/B4899250.png)
![3-(3-nitrophenyl)-N-[2-(phenylthio)ethyl]acrylamide](/img/structure/B4899264.png)
![2-[N-(benzenesulfonyl)-3-bromoanilino]-N-(2-phenylethyl)acetamide](/img/structure/B4899266.png)
![N-(3-chlorophenyl)-2-{[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}acetamide](/img/structure/B4899268.png)
![(3,5-dimethoxybenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine](/img/structure/B4899273.png)

![6-Hydroxy-5-[(4-hydroxy-2-imino-6-oxo-1,3-diphenylpyrimidin-5-yl)-pyridin-4-ylmethyl]-2-imino-1,3-diphenylpyrimidin-4-one](/img/structure/B4899300.png)
![N-(4-chlorobenzyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B4899303.png)
![N~2~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(4-methoxyphenyl)glycinamide](/img/structure/B4899318.png)
![6-chloro-7-[(2-chloro-2-propen-1-yl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B4899325.png)
![3-chloro-N-(2-methoxyethyl)-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4899329.png)
![Ethyl 4-[2,5-dioxo-3-[(4-sulfamoylphenyl)methylamino]pyrrolidin-1-yl]benzoate](/img/structure/B4899340.png)


